An In-depth Technical Guide to 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one, a member of the N-aryl benzisothiazolone class of heterocyclic compounds. While specific experimental data for this particular derivative is not extensively available in public literature, this document synthesizes information on its synthesis, predicted properties, and potential biological activities based on the well-established structure-activity relationships of the broader N-aryl benzisothiazolone family.
Introduction and Chemical Identity
The core structure, 1,2-benzisothiazol-3(2H)-one, also known as benzisothiazolinone (BIT), is a widely used biocide. The substitution at the nitrogen atom with an aryl group, in this case, a 1-naphthyl moiety, significantly modifies the molecule's physicochemical properties and biological profile. This guide will delve into the scientific underpinnings of this specific derivative.
CAS Number and Synonyms:
A specific CAS number for 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one is not readily found in major chemical databases. This suggests it is a novel or less-studied compound. For the parent compound, 1,2-benzisothiazol-3(2H)-one, the CAS number is 2634-33-5 .[1][2][3][4][5][6][7][8]
Synonyms for the parent compound, 1,2-benzisothiazol-3(2H)-one, include:
-
BIT[3]
-
1,2-Benzoisothiazol-3-one[2]
-
2,3-Dihydro-1,2-benzothiazol-3-one[2]
-
3-Hydroxy-1,2-benzisothiazole[2]
Synthesis of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one
The synthesis of N-aryl benzisothiazolones can be achieved through several established methods. For the specific synthesis of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one, a common and effective approach is the Ullmann condensation reaction.[3][10] This copper-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[3]
Experimental Protocol: Ullmann Condensation
This protocol outlines a general procedure for the synthesis of N-aryl benzisothiazolones, which can be adapted for the synthesis of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one.
Reactants:
-
1,2-benzisothiazol-3(2H)-one (BIT)
-
1-Iodonaphthalene (or 1-bromonaphthalene)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an acylhydrazine-type ligand)[11]
-
A base (e.g., potassium carbonate or cesium carbonate)[12]
-
A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))[10][12]
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 1,2-benzisothiazol-3(2H)-one, 1-iodonaphthalene, the copper(I) iodide catalyst, the chosen ligand, and the base.
-
Solvent Addition: Add the anhydrous polar solvent to the reaction mixture.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to prevent oxidation.
-
Heating: Heat the reaction mixture to a high temperature, typically in the range of 120-160 °C. The optimal temperature will depend on the specific reactants and solvent used.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper facilitates the coupling between the benzisothiazolone nitrogen and the aryl halide.
-
Ligand: The ligand complexes with the copper catalyst, increasing its solubility and catalytic activity, often allowing for milder reaction conditions.[3]
-
Base: The base is necessary to deprotonate the nitrogen of the benzisothiazolone, making it a more effective nucleophile.
-
High-Boiling Point Solvent: A high temperature is often required to overcome the activation energy of the reaction.[10]
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one.
Physicochemical Properties (Predicted)
Due to the lack of specific experimental data, the physicochemical properties of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one are predicted based on its structure.
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₁₇H₁₁NOS | Based on the chemical structure. |
| Molecular Weight | 277.34 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | The parent compound is a solid, and the addition of the naphthyl group increases molecular weight and intermolecular forces. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The large, nonpolar naphthyl group will significantly decrease aqueous solubility. |
| Lipophilicity (logP) | Predicted to be significantly higher than the parent compound (logP of BIT is ~1.1-1.3).[13] | The naphthyl group is highly lipophilic. |
Potential Biological Activities and Mechanism of Action
N-aryl benzisothiazolones are a class of compounds with a diverse range of biological activities, including antimicrobial and anticancer properties.[14] The introduction of the 1-naphthyl group is expected to influence these activities.
Antimicrobial Activity
N-substituted benzisothiazolones have demonstrated notable activity against a range of microbes, particularly Gram-positive bacteria and fungi.[15] The mechanism of action is believed to involve the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic thiol groups in microbial proteins and enzymes, leading to their inactivation and subsequent cell death.[15]
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: A key factor for antimicrobial activity is the molecule's lipophilicity, which governs its ability to penetrate bacterial cell membranes.[14] The high lipophilicity of the 1-naphthyl group may enhance its accumulation in microbial membranes.
-
Aryl Substituents: The nature of the N-aryl substituent significantly influences the antimicrobial potency.[14] While electron-withdrawing groups on a phenyl ring often enhance activity, the large, aromatic surface area of the naphthyl group could lead to different interactions with microbial targets.
Diagram of the Proposed Antimicrobial Mechanism:
Caption: Proposed inhibition of the NF-κB signaling pathway.
Analytical Characterization
The characterization of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and types of protons in the molecule. | Signals corresponding to the aromatic protons of the benzisothiazole and naphthyl rings. |
| ¹³C NMR | To determine the number and types of carbon atoms in the molecule. | Signals for the carbonyl carbon, and the aromatic carbons of the fused ring system. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound. |
| HPLC | To assess the purity of the compound and for quantitative analysis. [5][16] | A single major peak under appropriate chromatographic conditions. |
| FT-IR | To identify the functional groups present. | A characteristic carbonyl (C=O) stretching frequency. |
Toxicological Profile (Inferred)
A comprehensive toxicological profile for 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one is not available. However, based on data for the parent compound, BIT, and other N-aryl derivatives, some general toxicological considerations can be inferred. The parent compound, BIT, is known to be a skin and eye irritant and a skin sensitizer. [17]The toxicological properties of N-aryl benzisothiazolones are not well-documented, with current data primarily focused on in vitro cytotoxicity. [18]Further in vivo studies are necessary to establish a complete toxicological profile for this class of compounds. [18]
Conclusion
2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one represents an intriguing, yet understudied, derivative of the well-known benzisothiazolone core. Based on the established structure-activity relationships of N-aryl benzisothiazolones, this compound is predicted to possess significant biological activity, potentially as both an antimicrobial and an anticancer agent. Its high lipophilicity, conferred by the naphthyl group, is a key structural feature that is likely to drive its biological interactions. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential therapeutic applications, highlighting the need for further experimental investigation to fully elucidate its pharmacological profile.
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